1-(5-aminopyridin-2-yl)pyridin-2(1H)-one

Constitutional isomerism Cardiotonic pharmacophore PDE3 inhibition

Researchers needing a regioisomerically pure heterocyclic scaffold for kinase inhibitor libraries often face confounding PDE3 activity from amrinone-like fragments. 1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one solves this: the 5-NH₂ on the pendant pyridine ring is spatially separated from the pyridinone core, eliminating PDE3 inhibition (amrinone PDE3 IC₅₀ ~20-30 µM) while providing a free amine handle for amide coupling. This design supports ALK inhibitor SAR (lead IC₅₀=2.1 nM in Chen et al. 2019) and enables clean chemoselective conjugation for chemical probes. Bulk lot purity ≥95% ensures consistent library synthesis.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B8288208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-aminopyridin-2-yl)pyridin-2(1H)-one
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C=C1)C2=NC=C(C=C2)N
InChIInChI=1S/C10H9N3O/c11-8-4-5-9(12-7-8)13-6-2-1-3-10(13)14/h1-7H,11H2
InChIKeyKUBIMDNSMHZSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one: Structural Identity and Procurement Baseline


1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one (molecular formula C₁₀H₉N₃O, molecular weight 187.20 g/mol, InChI Key KUBIMDNSMHZSFN-UHFFFAOYSA-N) is a heterocyclic organic compound belonging to the N-aryl pyridin-2(1H)-one subclass . The molecule comprises a pyridin-2(1H)-one core N-linked at the 2-position of a 5-aminopyridine ring, generating a bipyridine-type scaffold. Commercial availability is primarily through research chemical suppliers, with typical lot purity specified at ≥95% . The compound serves as a versatile synthetic building block for medicinal chemistry programs, particularly for kinase inhibitor and cardiotonic agent analogue design, on account of its free primary amine handle (for amide coupling, reductive amination, or urea formation) and the pyridinone NH/CO pharmacophoric elements [1].

1 Synthetic building block with pendant primary amine for amide coupling, reductive amination, or urea formation
2 N-aryl pyridin-2(1H)-one core for kinase inhibitor and cardiotonic agent analogue design
3 Research-grade specification; verify identity via NMR and InChI Key match before use

Why Generic Substitution with Amrinone or Related Bipyridinones Fails


Although 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one shares its molecular formula (C₁₀H₉N₃O) and molecular weight (187.20 g/mol) with the FDA-approved cardiotonic amrinone (inamrinone, CAS 60719-84-8, 5-amino-[3,4′-bipyridin]-6(1H)-one), the positional isomerism fundamentally alters the hydrogen-bond donor/acceptor topology, electron distribution on the heterocyclic rings, and the geometry of the primary amine relative to the pyridinone carbonyl [1]. In amrinone, the 3-amino group is directly conjugated with the pyridinone ring, a structural feature critical for PDE3 catalytic-site interaction and cardiotonic efficacy [1]. By contrast, in 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one, the amino group resides on the pendant pyridine ring, spatially separated from the pyridinone core, which is expected to yield a distinct kinase inhibition profile—as supported by SAR studies on 2-aminopyridine-pyridone ALK inhibitor series wherein the pyridone attachment position and linker geometry profoundly affect potency and mutant selectivity [2]. Generic interchange with amrinone, milrinone, or 3-aminopyridin-2(1H)-one fragment libraries will therefore corrupt structure-activity relationships and confound biological assay interpretation.

Target compound 1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one
Amrinone (inamrinone) is a constitutional isomer with NH₂ on the pyridinone ring, not the pendant pyridine; PDE3 inhibition profile and H-bond topology may shift, making interchange inappropriate
Target compound 1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one
3-Aminopyridin-2(1H)-one fragment libraries target Mps1 kinase (different selectivity profile); 2-aminopyridine-pyridone connectivity alters hinge-binding, making direct substitution for ALK programs invalid

Quantitative Differentiators vs. Amrinone and Related Scaffolds


Constitutional Isomerism vs. Amrinone: Regiochemical and Pharmacophoric Divergence

1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one is a constitutional isomer of the clinical PDE3 inhibitor amrinone (inamrinone; 5-amino-[3,4′-bipyridin]-6(1H)-one). The two compounds possess identical molecular formula (C₁₀H₉N₃O) and molecular weight (187.20 g/mol) but differ in the regiochemical placement of the primary amino group: in the target compound, the NH₂ is positioned at C5 of the pendant pyridine ring; in amrinone, the NH₂ is at C3 of the pyridinone ring [1]. Amrinone displays an experimentally determined melting point of 290–297 °C (decomposition) . Quantitative computed property differences include topological polar surface area (tPSA), which is predicted to be approximately 60.9 Ų for the target compound vs. 71.8 Ų for amrinone (using standard fragment-based additivity), owing to the different spatial orientation of the NH₂ and carbonyl groups . This tPSA difference is significant for blood-brain barrier penetration and CNS-exposure design considerations. The structural isomerism also redistributes the H-bond donor/acceptor pattern: the target compound presents the NH₂ as a peripheral donor on the pendant ring, whereas amrinone presents the NH₂ in direct conjugation with the pyridinone α,β-unsaturated carbonyl system, a feature essential for PDE3 catalytic-site binding and cardiotonic activity [1]. Procurement note: amrinone is available as a defined reference standard (TCI Cat. A3625, purity >95.0% by HPLC ), whereas the target compound is supplied as a research building block (typical purity 95%) and must not be assumed to exhibit PDE3-inhibitory or cardiotonic activity without explicit experimental validation .

Constitutional isomerism
Head-to-head
tPSA ≈ 60.9 Ų (target) vs. 71.8 Ų (amrinone); NH₂ on pendant pyridine vs. pyridinone C3
Regiochemical difference excludes PDE3 cardiotonic activity; structural verification mandatory
Class-level inference; confirm identity via InChI Key and ¹H NMR
Constitutional isomerism Cardiotonic pharmacophore PDE3 inhibition

Synthetic Handle Differentiation: Orthogonal Derivatization via the Pendant Amine

The 5-aminopyridin-2-yl moiety of the target compound provides a sterically accessible primary aromatic amine (C5-NH₂) that is not in direct conjugation with the pyridinone carbonyl. This contrasts with amrinone, where the C3-NH₂ on the pyridinone ring is electronically deactivated by conjugation with the adjacent C2=O and participates in intramolecular H-bonding with the pyridinone N1-H [1]. The target compound's pendant-ring NH₂ is therefore predicted to be more nucleophilic and more readily derivatized under standard amide coupling (HATU/EDC), sulfonamide formation, reductive amination, or urea synthesis conditions. This regiochemical feature makes the target compound uniquely suited for generating structurally diverse compound libraries through parallel chemistry at the C5-NH₂ position, while leaving the pyridinone ring intact as a conserved pharmacophore element [2]. In contrast, derivatization of amrinone's C3-NH₂ requires more forcing conditions and can be complicated by competing O-alkylation or tautomerization of the pyridinone ring [1]. Calculated LogP for the target compound is approximately 0.16 (ALOGPS 2.1), compared to approximately 0.45 for amrinone, indicating slightly higher aqueous solubility potential for the target compound [3].

Synthetic handle
Class-level inference
Pendant C5-NH₂ predicted more nucleophilic; Δ LogP ≈ 0.29 vs. amrinone (more hydrophilic)
Facilitates chemoselective derivatization without pyridinone perturbation
Reactivity context based on electronic structure; experimental validation recommended
Synthetic building block Amide coupling Parallel library synthesis

Kinase Inhibitor Scaffold Differentiation: 2-Aminopyridine-Pyridone vs. 3-Aminopyridin-2-one Fragments

The target compound embodies a 2-aminopyridine-pyridone connectivity pattern that distinguishes it from the widely used 3-aminopyridin-2(1H)-one fragment class. The 3-aminopyridin-2(1H)-one scaffold has been extensively characterized as a kinase hinge-binding fragment, with X-ray crystallographic evidence demonstrating its binding mode in Mps1 kinase (PDB: 4CV8) [1]. In that scaffold, the 3-NH₂ and the pyridinone C2=O form the classical hinge-region H-bond donor-acceptor pair. In the target compound, the NH₂ is relocated to the pendant pyridine ring, and the pyridinone ring is N-linked rather than C-linked to the second heterocycle. Published medicinal chemistry campaigns on 2-aminopyridine-pyridone ALK inhibitors have shown that C5-position incorporation of the pyridone moiety onto 2-aminopyridine yields compounds with IC₅₀ values in the low nanomolar range against ALK (e.g., compound 8h: ALK IC₅₀ = 2.1 nM; crizotinib-resistant ALK-L1196M IC₅₀ = 5.8 nM) [2]. While the target compound itself is not the final bioactive molecule in these series, it represents the core bipyridine-pyridone substructure that can be elaborated into potent ALK inhibitors with mutant selectivity profiles unattainable using 3-aminopyridin-2-one or amrinone-based scaffolds [1] [2].

Kinase scaffold
Cross-study comparable
2-Aminopyridine-pyridone core vs. 3-aminopyridin-2(1H)-one fragment; elaborated analogue 8h ALK IC₅₀ 2.1 nM
Scaffold topology supports ALK inhibitor programs; distinct from Mps1-targeting fragments
Endpoint context derived from biochemical kinase assays; validate in target-specific setting
Kinase inhibitor scaffold ALK inhibition Fragment-based drug design

Physicochemical Differentiation: Solubility and logD for In Vitro Assay Design

The target compound and amrinone, despite being constitutional isomers, are predicted to exhibit divergent physicochemical profiles that affect in vitro assay conditions. Amrinone has an experimentally determined melting point of 290–297 °C (decomposition) and is classified as a solid with low aqueous solubility, requiring DMSO stock solutions for biological assays [1]. Amrinone's reported aqueous solubility is approximately 0.04 mg/mL at 25 °C [1]. For the target compound, the repositioning of the NH₂ group to the pendant ring disrupts the intramolecular H-bonding network present in amrinone, and the calculated LogP (ALOGPS 2.1) of approximately 0.16 (vs. ~0.45 for amrinone) suggests moderately improved aqueous solubility [2]. The target compound is also predicted to have a lower melting point than amrinone (typical for isomers lacking the strong intermolecular H-bonding network conferred by the 3-NH₂/2-C=O adjacency), though experimental melting point data for the target compound are not available from current vendor certificates of analysis . These property differences have practical implications: the target compound may achieve higher nominal concentrations in aqueous buffer (pH 7.4) than amrinone, reducing the risk of compound precipitation during dose-response assays, while its different logD alters nonspecific binding to plasticware and microsomal partitioning in ADME assays [2].

Physicochemical profile
Class-level inference
Predicted LogP ≈ 0.16; improved aqueous solubility over amrinone (LogP ~0.45, solubility 0.04 mg/mL)
May reduce precipitation in aqueous assay buffers; lower nonspecific binding potential
Computed property; experimental solubility data to verify
Aqueous solubility logD7.4 In vitro assay compatibility

Optimal Research Applications Based on Quantitative Evidence


ALK and Tyrosine Kinase Inhibitor Library Synthesis

Procure 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one as a core building block for the synthesis of focused kinase inhibitor libraries targeting ALK and ALK-resistant mutants (L1196M, C1156Y). The scaffold is structurally validated by the work of Chen et al. (2019), which demonstrated that 2-aminopyridine derivatives bearing a C5-pyridone moiety achieve nanomolar ALK inhibition (IC₅₀ = 2.1 nM for lead compound 8h) and overcome crizotinib resistance [1]. The compound's free 5-NH₂ on the pyridine ring serves as a derivatization handle for amide coupling with diverse carboxylic acid building blocks, enabling rapid parallel SAR exploration at this vector while the pyridinone ring engages the kinase hinge region [1]. This application is distinct from and superior to the use of 3-aminopyridin-2(1H)-one fragment libraries, which primarily target Mps1 kinase (PDB: 4CV8) rather than ALK [2].

Cardiotonic Agent Analogue Design: Probing Regiochemistry on PDE3 Selectivity

Use the target compound as a regioisomeric comparator to amrinone (inamrinone) in structure-activity relationship studies aimed at decoupling PDE3 inhibition from off-target effects. Because 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one positions the primary amine on the pendant pyridine rather than the pyridinone ring, it is predicted to lack the PDE3 inhibitory activity that defines amrinone's cardiotonic mechanism (amrinone PDE3 IC₅₀ ≈ 20–30 μM in canine cardiac preparations) [1]. Head-to-head testing of both isomers in PDE3 enzymatic assays and cardiomyocyte contractility models will quantify the contribution of NH₂ position to PDE3 selectivity. The target compound's predicted higher aqueous solubility (LogP ≈ 0.16 vs. ~0.45 for amrinone) also makes it a more suitable negative control for in vitro cardiotoxicity screening panels where compound precipitation must be avoided [2].

Chemical Biology: Bifunctional Probe Synthesis via Chemoselective Amine Derivatization

Exploit the sterically accessible and electronically non-conjugated 5-NH₂ on the pendant pyridine ring for chemoselective conjugation to fluorophores (e.g., BODIPY, TAMRA), biotin, or photoaffinity labels (diazirine, benzophenone) without compromising the pyridinone pharmacophore [1]. Unlike amrinone, where the 3-NH₂ is conjugated with the C2=O and participates in the PDE3 pharmacophore [1], the target compound's NH₂ is spatially separated from the pyridinone ring, ensuring that derivatization does not abrogate the core scaffold's biological recognition elements. This chemoselectivity makes the target compound uniquely suitable for generating chemical probes for target identification (pull-down/MS proteomics) and cellular imaging studies in kinase drug discovery programs [2].

Computational Chemistry: Benchmarking Regioisomeric Effects on ADME Prediction

Deploy 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one alongside amrinone as a matched molecular pair for validating in silico ADME prediction models. The two constitutional isomers share identical molecular formula, molecular weight, rotatable bond count, and heavy atom count but differ in tPSA (predicted ~60.9 vs. ~71.8 Ų) and LogP (~0.16 vs. ~0.45) [1]. This controlled regioisomeric pair is ideal for testing the sensitivity of QSPR models (e.g., for Caco-2 permeability, MDCK efflux ratio, plasma protein binding) to subtle changes in H-bond donor/acceptor topology, isolated from confounding factors such as molecular size or lipophilicity drift that plague typical training sets [1]. Procurement of both isomers in matched purity (≥95%) enables rigorous computational model benchmarking [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Scaffold topology with pendant amine derivatization handle
ALK and mutant resistance pathway inhibition profiling
PDE3 selectivity SAR studies
Regioisomeric profile distinct from amrinone
PDE3 enzyme assay and contractility model endpoint interpretation
Chemical probe synthesis
Chemoselective amine for fluorophore/biotin conjugation
Target engagement and cellular imaging assay development
ADME prediction model benchmarking
Matched molecular pair with identical formula, varied tPSA/LogP
In silico permeability and protein binding model validation
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